N2,3-Etheno-2'-deoxy Guanosine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,3-Etheno-2’-deoxy Guanosine-d3: is a labelled etheno-substituted purine nucleoside derivative. This compound is known for its fluorescent and biochemical properties. Etheno-DNA adducts, such as N2,3-Etheno-2’-deoxy Guanosine-d3, are promutagenic lesions present in normal animal and human tissues. These adducts are believed to play a significant role in the etiology of cancer related to diet and lifestyle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2,3-Etheno-2’-deoxy Guanosine-d3 involves the etheno-substitution of the purine nucleoside. The reaction typically requires specific conditions to ensure the correct substitution and labelling with deuterium. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of N2,3-Etheno-2’-deoxy Guanosine-d3 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions: N2,3-Etheno-2’-deoxy Guanosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxo derivatives, while reduction may yield deoxy derivatives.
Scientific Research Applications
N2,3-Etheno-2’-deoxy Guanosine-d3 has a wide range of scientific research applications, including:
Chemistry:
- Used as a fluorescent probe in nucleic acid research.
- Studied for its role in DNA damage and repair mechanisms.
Biology:
- Investigated for its involvement in mutagenesis and carcinogenesis.
- Used in studies of DNA adduct formation and its biological consequences.
Medicine:
- Explored for its potential as a biomarker for cancer diagnosis and prognosis.
- Studied for its role in the development of therapeutic strategies targeting DNA adducts.
Industry:
- Utilized in the development of diagnostic tools and assays.
- Applied in the production of labelled nucleosides for research and development.
Mechanism of Action
The mechanism of action of N2,3-Etheno-2’-deoxy Guanosine-d3 involves its incorporation into DNA, where it forms etheno adducts. These adducts can interfere with normal DNA replication and transcription processes, leading to mutations and potentially contributing to carcinogenesis. The molecular targets and pathways involved include DNA polymerases and repair enzymes that recognize and process these adducts .
Comparison with Similar Compounds
- 1,N2-Etheno-2’-deoxyguanosine
- 3,N4-Etheno-2’-deoxycytidine
- 1,N6-Etheno-2’-deoxyadenosine
Comparison: N2,3-Etheno-2’-deoxy Guanosine-d3 is unique due to its specific etheno substitution and deuterium labelling, which enhances its fluorescent properties and makes it a valuable tool in biochemical research. Compared to other etheno-substituted nucleosides, it offers distinct advantages in terms of detection sensitivity and stability.
Properties
Molecular Formula |
C12H13N5O4 |
---|---|
Molecular Weight |
294.28 g/mol |
IUPAC Name |
2,7,8-trideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-imidazo[2,1-b]purin-4-one |
InChI |
InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6-,7+,8+/m0/s1/i1D,2D,5D |
InChI Key |
DUHWHZGZQYBCAZ-SNLQDBIPSA-N |
Isomeric SMILES |
[2H]C1=C(N2C3=C(C(=O)N=C2N1)N=C(N3[C@H]4C[C@@H]([C@H](O4)CO)O)[2H])[2H] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N4C=CNC4=NC3=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.